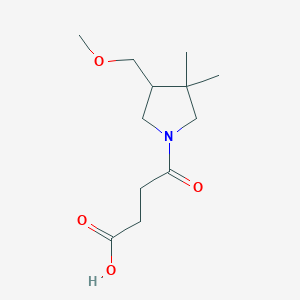![molecular formula C11H11ClN2OS B1479219 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2090956-15-1](/img/structure/B1479219.png)
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Descripción general
Descripción
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . Pyrazolo[5,1-c][1,4]oxazine is another heterocyclic compound that is less common and not as extensively studied.
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions such as Gewald Reaction and Paal-Knorr Thiophene Synthesis . The synthesis of pyrazolo[5,1-c][1,4]oxazine derivatives is less well-documented and may involve complex multi-step reactions.Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with four carbon atoms and one sulfur atom . The structure of pyrazolo[5,1-c][1,4]oxazine is more complex and less well-studied.Chemical Reactions Analysis
Thiophenes undergo a variety of chemical reactions, including direct C-H arylation and metal-free dehydration and sulfur cyclization . The chemical reactions of pyrazolo[5,1-c][1,4]oxazine derivatives are less well-documented.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiophenes generally have low density and are fairly soft . The properties of pyrazolo[5,1-c][1,4]oxazine derivatives would depend on their specific structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines and related compounds often involves multistep reactions starting from commercially available pyrazoles. For instance, Lindsay-Scott and Rivlin-Derrick (2019) achieved synthetic access to these compounds through a regiocontrolled process that optimized a protected hydroxyethyl group on N1, enabling high-yield construction of pyrazole-5-aldehydes. Subsequent steps involved deprotection and reduction to generate the fused heterocyclic scaffolds with multiple substitution patterns. The intermediate pyrazole lactols from this process were highlighted as versatile synthetic building blocks for further chemical synthesis (Lindsay-Scott & Rivlin-Derrick, 2019).
Structural Characterization
In the structural characterization of related compounds, Zheng and Zhao (2011) analyzed the crystal structure of a 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivative. Their findings revealed nearly planar pyrazole rings that formed dihedral angles with the oxazine ring and the substituted benzene rings, contributing to the understanding of molecular conformations and intermolecular interactions within these compounds (Zheng & Zhao, 2011).
Chemical Reactivity and Mechanistic Insights
Reaction Mechanisms
Ledenyova et al. (2018) explored the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, demonstrating an ANRORC rearrangement process (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This study provided insights into the complex reaction pathways and the structural formation of pyrazolo-triazine derivatives, expanding the understanding of the chemical behavior of these compounds (Ledenyova et al., 2018).
Mecanismo De Acción
Target of Action
The compound contains a thiophene ring, which is a common motif in many biologically active compounds . .
Mode of Action
The exact mode of action would depend on the specific biological target. Thiophene derivatives have been known to interact with various targets through different mechanisms .
Biochemical Pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Thiophene derivatives have been involved in a variety of biochemical pathways depending on their specific structures and targets .
Propiedades
IUPAC Name |
2-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-8-4-9-7-15-10(6-14(9)13-8)11-2-1-3-16-11/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZHGQBRDVJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



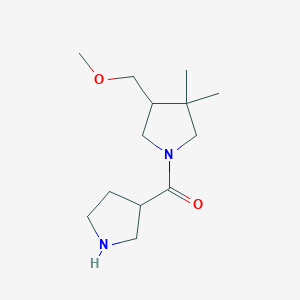

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
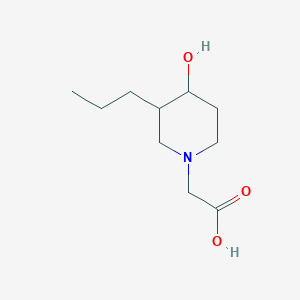
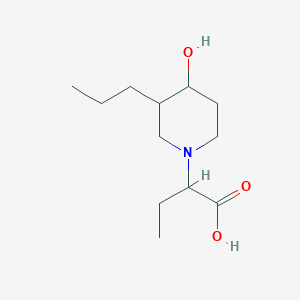
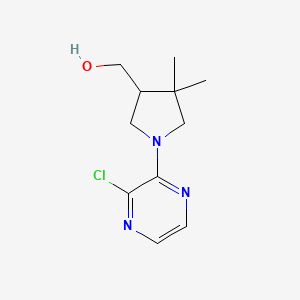
![(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1479144.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)

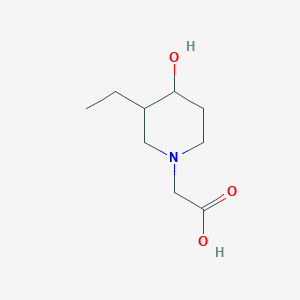
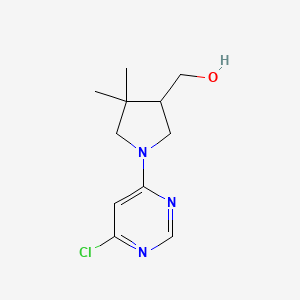
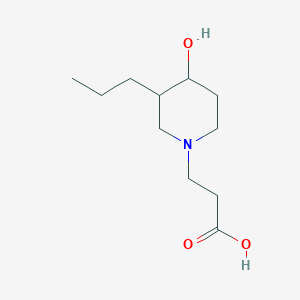
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
